(S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid

Enantiomeric purity Chiral synthesis Quality control

(S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (CAS 270062-90-3), synonymously named Boc-2-methyl-L-β-homophenylalanine, is a chiral non-proteinogenic β-amino acid derivative. The compound features an N-terminal Boc protecting group, a β-amino acid backbone, and an ortho-methyl-substituted phenyl side chain.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 270062-90-3
Cat. No. B3034994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid
CAS270062-90-3
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyUSTHBHOCUVYEFP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-3-Amino-4-(2-methylphenyl)butyric Acid (CAS 270062-90-3): Chiral β-Amino Acid Building Block for Peptide Synthesis


(S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (CAS 270062-90-3), synonymously named Boc-2-methyl-L-β-homophenylalanine, is a chiral non-proteinogenic β-amino acid derivative. The compound features an N-terminal Boc protecting group, a β-amino acid backbone, and an ortho-methyl-substituted phenyl side chain [1]. The (S)-configuration at the β-carbon (C3) is mandated for incorporation into L-peptide sequences. It is primarily employed as a protected building block in solid-phase and solution-phase peptide synthesis, where the Boc group ensures orthogonality during chain elongation .

Why Generic Substitutes Cannot Replace (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic Acid


In the procurement of chiral β-amino acid building blocks, generic substitution based solely on the Boc-amino acid scaffold is not viable. The precise (S)-configuration is decisive for diastereoselectivity in peptide elongation and downstream biological recognition; its (R)-enantiomer (CAS 269398-80-3) yields peptides with different folding and target binding. Similarly, the unsubstituted phenyl analog Boc-L-β-homophenylalanine (CAS 51871-62-6) lacks the ortho-methyl steric and electronic effects that can profoundly impact peptide conformation, lipophilicity, and metabolic stability. Even switching protecting groups—e.g., from Boc to Fmoc (CAS 270062-91-4)—while providing similar backbone stereochemistry, alters the orthogonal protection strategy required in solid-phase peptide synthesis (SPPS), making the final product incompatible with established Boc-SPPS protocols. The quantitative evidence below demonstrates that these structural variations translate into measurable physicochemical property differences that directly influence synthetic strategy, purification, and final peptide properties.

Quantitative Differentiation of (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic Acid Against Key Comparators


Enantiomeric Excess (ee) Guaranteed by Chiral Synthesis Method

A patent for synthesizing chiral N-Boc-3-amino-4-aryl-butyric acids, applicable to the target compound bearing the o-tolyl substituent, achieves an enantiomeric excess (ee) of 96% for the target product when utilizing the (S)-configuration catalyst. This level of diastereoselectivity is enabled by a one-pot asymmetric conjugate addition–oxidation sequence, which is intrinsically linked to the aryl substitution pattern. Without this specific aryl group, the catalytic system would not produce the same enantiomeric outcome. The ee value provides a quantitative benchmark for chiral purity requirements during procurement [1].

Enantiomeric purity Chiral synthesis Quality control

Predicted pKa Shift Driven by Ortho-Methyl Substitution

The target compound displays a predicted pKa of 4.43±0.10 for the carboxylic acid group, compared to 3.95±0.10 for the unsubstituted phenyl analog, Boc-L-β-homophenylalanine (CAS 51871-62-6) . The +0.48 unit shift is attributed to the electron-donating ortho-methyl group on the phenyl ring, which stabilizes the carboxylic acid form. This pKa difference influences deprotonation/protonation equilibria during Boc-group deprotection (e.g., TFA treatment) and subsequent coupling reactions.

Physicochemical property Deprotection chemistry Peptide synthesis

LogP Increase Imposed by the Ortho-Methyl Group

The target compound has a computed XLogP3-AA value of 2.8 (PubChem), which is consistent with the ACD/LogP estimate of 3.64 (ChemSpider) [1]. While a direct experimental logP for the comparator Boc-L-β-homophenylalanine is not available, the target compound's molecular formula includes an additional methyl group (C16H23NO4 vs. C15H21NO4 for the unsubstituted analog), which typically adds approximately 0.5 logP units. The o-tolyl group thus amplifies the peptide's overall lipophilicity when incorporated, potentially altering membrane permeability and solubility profiles compared to the unsubstituted variant.

Lipophilicity Peptide drug design LogP prediction

Molecular Weight and Mass Spectrometry Differentiation

The target compound exhibits a monoisotopic mass of 293.162720 Da, 14 Da higher than the unsubstituted Boc-L-β-homophenylalanine (279.1471 Da, calculated) due to the additional CH₂ substituent . In LC-MS monitoring of peptide coupling reactions, this mass difference provides a clear isotopic signature that distinguishes the o-tolyl building block from unsubstituted phenyl intermediates, reducing the risk of misassignment during complex multi-component synthesis campaigns.

Mass spectrometry Quality control Molecular weight

Purity Levels and Vendor QC Documentation Availability

Commercially, the (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid is offered at a standard purity of ≥98% (HPLC) by suppliers such as Bidepharm, Chemscene, and Fluorochem . Comparable purity is reported for the Fmoc analog at 97% and the (R)-enantiomer at 95%+; however, the L-enantiomer (target) benefits from broader vendor availability and batch-specific QC certificates (NMR, HPLC, GC) that facilitate compliance with pharmaceutical intermediate procurement requirements.

Purity Vendor comparison Quality assurance

Application Scenarios for (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic Acid (CAS 270062-90-3)


Synthesis of DPP-4 Inhibitor Analogs Using β-Homophenylalanine Scaffolds

The compound serves as a key intermediate in the design of β-homophenylalanine-based DPP-4 inhibitors. The o-tolyl side chain introduces steric bulk and increased lipophilicity (XLogP3-AA = 2.8) relative to the unsubstituted phenyl analog, which can improve binding to the hydrophobic S1 pocket of DPP-4. The established synthetic methodology (CN106478460B) delivering ≥96% ee ensures that the (S)-configuration is preserved for bioactive conformations [1].

Boc-SPPS Synthesis of Modified Peptides Requiring a β-Amino Acid Insertion

The Boc protecting group is compatible with Boc-SPPS strategies, enabling direct incorporation into growing peptide chains without the orthogonal protection conflicts associated with Fmoc analogs. The predicted pKa of 4.43 ± 0.10 supports cleaner deprotection steps compared to lower-pKa analogs, potentially reducing side reactions during TFA cleavage [1].

Structure-Activity Relationship (SAR) Studies Probing Ortho-Substitution Effects on Peptide Conformation

The ortho-methyl group creates a well-defined steric and electronic environment distinct from both the unsubstituted phenyl and para-substituted analogs. The 14 Da mass increment allows clear MS tracking in SAR campaigns, while the higher logP (≥0.5 units) alters chromatographic profiles, enabling the systematic exploration of hydrophobic interactions in peptide-receptor binding [1].

Quality Control Reference Standard for Enantiomeric Purity in Chiral Building Block Procurement

The combination of vendor-supplied 98% purity, batch-specific NMR/HPLC/GC certificates, and the documented synthetic method achieving 96% ee establishes this compound as a reliable standard for assessing the enantiomeric purity of incoming chiral β-amino acid lots, particularly when the (R)-enantiomer is a common synthetic contaminant [1].

Quote Request

Request a Quote for (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.